molecular formula C20H23N3O2 B12321464 Eseroline, phenylcarbamate

Eseroline, phenylcarbamate

Cat. No.: B12321464
M. Wt: 337.4 g/mol
InChI Key: PBHFNBQPZCRWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eseroline, phenylcarbamate, also known as phenserine, is a synthetic derivative of physostigmine. It is a potent, noncompetitive, long-acting, and selective acetylcholinesterase (AChE) inhibitor. This compound has been investigated for its potential to treat Alzheimer’s disease due to its ability to reduce β-amyloid precursor protein (APP) and β-amyloid peptide (Aβ) formation, which are associated with the disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eseroline, phenylcarbamate, is synthesized from physostigmine through a series of chemical reactions. The synthesis involves the formation of a carbamate group by reacting eseroline with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Eseroline, phenylcarbamate, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Eseroline, phenylcarbamate, has several scientific research applications:

Mechanism of Action

Eseroline, phenylcarbamate, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed. Additionally, this compound, reduces the formation of β-amyloid peptides by modulating the processing of amyloid precursor protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound, is unique due to its dual mechanism of action, combining AChE inhibition with the reduction of β-amyloid formation. This dual action makes it a promising candidate for the treatment of Alzheimer’s disease, potentially offering both symptomatic relief and disease-modifying effects .

Properties

IUPAC Name

(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHFNBQPZCRWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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